molecular formula C13H11NO6 B455808 5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxylic acid CAS No. 438220-25-8

5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxylic acid

Cat. No.: B455808
CAS No.: 438220-25-8
M. Wt: 277.23g/mol
InChI Key: BJTZIXCMABHKFK-UHFFFAOYSA-N
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Description

5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxylic acid is a chemical compound with the molecular formula C12H9NO6 It is a furan derivative with a nitrophenoxy group attached to the furan ring

Scientific Research Applications

5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Research on this compound could include the development of new and efficient synthetic methods, the exploration of its potential biological activities and mechanisms of action, and the investigation of its applications in materials science and nanotechnology. Furthermore, furan-based compounds have emerged as a new, promising class of antimycobacterial agents , suggesting potential future directions in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxylic acid typically involves the reaction of 4-methyl-2-nitrophenol with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-[(4-Amino-2-nitrophenoxy)methyl]furan-2-carboxylic acid.

    Reduction: Formation of 5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and receptors, leading to various biological effects. The furan ring can also participate in electron transfer reactions, influencing the compound’s reactivity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Nitrophenoxy)methyl]furan-2-carboxylic acid
  • 5-[(4-Methylphenoxy)methyl]furan-2-carboxylic acid
  • 5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid

Uniqueness

5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxylic acid is unique due to the presence of both a nitro group and a methyl group on the phenoxy moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

IUPAC Name

5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6/c1-8-2-4-11(10(6-8)14(17)18)19-7-9-3-5-12(20-9)13(15)16/h2-6H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTZIXCMABHKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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